molecular formula C9H8N2O3S B13560756 6-Methanesulfonyl-1,8-naphthyridin-2-ol

6-Methanesulfonyl-1,8-naphthyridin-2-ol

Cat. No.: B13560756
M. Wt: 224.24 g/mol
InChI Key: JLANMOJGGZPNCG-UHFFFAOYSA-N
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Description

6-Methanesulfonyl-1,8-naphthyridin-2-ol is a high-purity chemical building block based on the privileged 1,8-naphthyridine scaffold, designed for medicinal chemistry and drug discovery research. The 1,8-naphthyridine core is a recognized pharmacophore in developing therapeutic agents, with documented applications across multiple disease areas . This compound is specifically functionalized with a methanesulfonyl group at the 6-position and a hydroxyl group at the 2-position, modifications that are strategically valuable for optimizing molecular interactions with biological targets and enhancing physicochemical properties. In oncology research, 1,8-naphthyridine derivatives have demonstrated significant potential. They can act as DNA intercalators, disrupting DNA duplication and transcription to suppress cancer cell growth . Furthermore, similar structures have been developed as potent and selective enzyme inhibitors, such as for sphingomyelin synthase 2 (SMS2), a key enzyme in the sphingomyelin biosynthetic pathway considered a promising target for treating cardiovascular and metabolic diseases . The scaffold's versatility also extends to the central nervous system (CNS), where 1,8-naphthyridin-2-one derivatives have been investigated for the treatment of psychiatric and neurological disorders, including schizophrenia . Additionally, 1,8-naphthyridine sulfonamide analogues have shown promise in microbiology, exhibiting synergy with known antibiotics and functioning as inhibitors of bacterial efflux pumps like NorA in Staphylococcus aureus , which can help overcome multidrug resistance . This product is intended for research purposes as a key intermediate in the synthesis of more complex bioactive molecules or for direct biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

6-methylsulfonyl-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H8N2O3S/c1-15(13,14)7-4-6-2-3-8(12)11-9(6)10-5-7/h2-5H,1H3,(H,10,11,12)

InChI Key

JLANMOJGGZPNCG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C2C(=C1)C=CC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 6-Methanesulfonyl-1,8-naphthyridin-2-ol, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of 1,8-naphthyridines often involves scalable and cost-effective methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common practices to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methanesulfonyl-1,8-naphthyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the methanesulfonyl group can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 6-Methanesulfonyl-1,8-naphthyridin-2-ol involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound may also interact with DNA, leading to changes in its conformation and inhibition of replication or transcription processes .

Comparison with Similar Compounds

Research Implications and Gaps

  • Antibacterial Potential: Structural parallels to Bouzard’s fluoronaphthyridines suggest untested antibacterial applications for this compound .
  • Toxicity Concerns : Chlorinated analogs (e.g., CAS 646459-41-8) show acute toxicity (H302), warranting safety studies for the target compound .
  • Synthetic Routes : Methanesulfonyl introduction methods, such as nucleophilic substitution or oxidation of thioethers, could be adapted from naphthalene sulfonyl chloride synthesis .

Biological Activity

6-Methanesulfonyl-1,8-naphthyridin-2-ol is a compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

The chemical structure of this compound can be described by the following properties:

PropertyValue
Molecular FormulaC9H8N2O3S
Molecular Weight224.24 g/mol
IUPAC Name6-Methanesulfonyl-1H-1,8-naphthyridin-2-one
InChIInChI=1S/C9H8N2O3S/c1-15(13,14)7-4-6-2-3-8(12)11-9(6)10-5-7/h2-5H,1H3,(H,10,11,12)
Canonical SMILESCS(=O)(=O)C1=CN=C2C(=C1)C=CC(=O)N2

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. It can bind to the active sites of specific enzymes, thereby preventing their normal function. This property is particularly relevant in the context of developing therapeutic agents against various diseases.

Case Study: Anticancer Activity
A study explored the anticancer potential of naphthyridine derivatives, including this compound. The compound was found to exhibit significant inhibitory activity against cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Its derivatives have been investigated for their effectiveness against various bacterial strains and viruses. For instance, studies have shown that certain naphthyridine derivatives possess potent antiviral activities against HIV .

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways.
  • DNA Interaction : It may interact with DNA structures, leading to alterations in replication and transcription processes.
  • Signal Transduction Modulation : By affecting signaling pathways within cells, it can influence cellular responses to external stimuli.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other naphthyridine derivatives:

CompoundBiological ActivityUnique Features
1,8-NaphthyridineAnticancer, antimicrobialParent compound
2-Phenyl-1,8-naphthyridinePotential anticancer propertiesSubstituent enhances activity
7-Methyl-1,8-naphthyridineDiverse medicinal applicationsIncreased lipophilicity

Research Findings

Recent studies have highlighted the promising biological activities of naphthyridines. For example:

  • A study reported that certain naphthyridine derivatives inhibited Plasmodium falciparum phosphatidylinositol 4-kinase β (PI4K), which is crucial for malaria parasite survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methanesulfonyl-1,8-naphthyridin-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and sulfonylation. For naphthyridine derivatives, a common approach includes:

  • Step 1 : Reacting 1,8-naphthyridin-2-ol precursors with methanesulfonyl chloride under inert conditions (e.g., N₂ atmosphere) in anhydrous DMF or THF.
  • Step 2 : Optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to sulfonylating agent) and temperature (60–80°C) to enhance yield .
  • Step 3 : Monitoring reaction progress via TLC (solvent system: ethyl acetate/hexane 3:7) and quenching with ice-water to isolate the product .
    • Safety Note : Use precautions for handling sulfonyl chlorides (corrosive, moisture-sensitive) and ensure proper ventilation .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Purity Analysis : HPLC with a C18 column (acetonitrile/water gradient) or GC-MS for volatile impurities .
  • Structural Confirmation :
  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm) and methanesulfonyl group (singlet at δ 3.2–3.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm sulfonyl oxygen geometry .
  • FT-IR : Sulfonyl S=O stretching vibrations at ~1350 cm⁻¹ and 1150 cm⁻¹ .

Q. What solubility and stability considerations are critical for this compound in aqueous and organic solvents?

  • Methodological Answer :

  • Solubility : Test in DMSO (high solubility for biological assays) and aqueous buffers (e.g., PBS at pH 7.4). Use co-solvents like ethanol (<5% v/v) for hydrophobic media .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 1 week) to assess hydrolytic stability. Protect from light and moisture (store at –20°C under argon) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Focus on sulfonyl group hydrogen bonding and π-π stacking with aromatic residues .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the naphthyridine core) with activity using ML models (Python/R) .

Q. What experimental strategies resolve contradictions in reported reaction yields for sulfonylated naphthyridines?

  • Methodological Answer :

  • Factorial Design : Apply a 2³ design (temperature, catalyst loading, solvent polarity) to identify critical variables .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent addition rates .
  • Comparative Analysis : Replicate literature protocols with controlled impurities (e.g., trace water) to assess reproducibility .

Q. How can researchers address instability of this compound in biological assays?

  • Methodological Answer :

  • Prodrug Design : Synthesize ester or amide derivatives (e.g., acetylated hydroxyl group) to enhance plasma stability .
  • Encapsulation : Use liposomal formulations (e.g., DOPC/cholesterol) to protect against enzymatic degradation .
  • Real-Time Monitoring : Employ LC-MS/MS to quantify degradation products in serum over 24 hours .

Q. What cross-disciplinary approaches integrate material science and pharmacology for this compound?

  • Methodological Answer :

  • Nanocomposite Synthesis : Embed the compound in mesoporous silica nanoparticles (pore size 3–5 nm) for controlled release .
  • Electrochemical Analysis : Use cyclic voltammetry (glassy carbon electrode) to study redox behavior relevant to antioxidant activity .
  • Thermal Stability : Perform TGA/DSC to assess compatibility with polymer matrices for drug-eluting implants .

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